1-Propanethione, 1-(1H-benzimidazol-2-yl)-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Propanethione, 1-(1H-benzimidazol-2-yl)-: is a chemical compound with the molecular formula C9H10N2O . It belongs to the class of benzimidazole derivatives and contains a thione functional group. The compound’s structure includes a benzimidazole ring fused with a propanethione moiety.

准备方法

Synthetic Routes and Reaction Conditions: Several synthetic routes exist for the preparation of 1-Propanethione, 1-(1H-benzimidazol-2-yl)- . One common method involves the condensation reaction between 1H-benzimidazole-2-yl-hydrazine and various hydroxyl- or methoxy-benzaldehydes. The reaction typically occurs in ethanol as a solvent, resulting in the formation of the target compound.

Industrial Production Methods: While there isn’t widespread industrial production of this specific compound, research laboratories and pharmaceutical companies may synthesize it for further study.

化学反应分析

Types of Reactions:

1-Propanethione, 1-(1H-benzimidazol-2-yl)-: can undergo various chemical reactions, including:

Condensation reactions: As mentioned earlier, it forms through a condensation reaction between benzimidazole hydrazine and aldehydes.

Substitution reactions: The compound may participate in substitution reactions with appropriate reagents.

Common Reagents and Conditions: Reagents commonly used in reactions involving this compound include aldehydes (such as benzaldehydes) and hydrazine derivatives. Reaction conditions vary depending on the specific transformation being carried out.

Major Products: The major products formed from reactions involving 1-Propanethione, 1-(1H-benzimidazol-2-yl)- depend on the specific reaction conditions. These products may include substituted benzimidazole derivatives or other related compounds.

科学研究应用

Anticancer Activity

Recent studies have demonstrated the anticancer potential of compounds related to 1-propanethione, particularly those with benzimidazole moieties. For instance, derivatives of 1H-benzimidazol-2-yl hydrazones have been shown to inhibit tubulin polymerization, a critical process in cancer cell division. These compounds exhibited significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and AR-230 (chronic myeloid leukemia) .

Case Study: Tubulin Polymerization Inhibition

- Objective : To evaluate the effect of 1H-benzimidazol-2-yl derivatives on tubulin polymerization.

- Methodology : In vitro assays were conducted using porcine tubulin.

- Findings : The compounds elongated the nucleation phase and slowed down polymerization, similar to nocodazole, a known antitumor agent. The most active derivatives showed IC50 values comparable to podophyllotoxin, indicating strong antineoplastic activity .

Antioxidant Properties

Compounds containing benzimidazole structures have also been recognized for their antioxidant capabilities. Research indicates that these derivatives can scavenge free radicals effectively, which is crucial for combating oxidative stress associated with various diseases .

Case Study: Radical Scavenging Activity

- Objective : To assess the antioxidant properties of hydroxy/methoxy substituted 1H-benzimidazol-2-yl hydrazones.

- Methodology : The compounds were tested against stable free radicals such as DPPH and ABTS.

- Findings : Certain derivatives demonstrated high scavenging activity, suggesting their potential use as antioxidant agents in therapeutic applications .

Coordination Chemistry

The chelating properties of benzimidazole derivatives make them valuable in coordination chemistry. For example, 1,3-bis(benzimidazol-2-yl)propane has been studied for its ability to form complexes with transition metals such as copper and nickel. These complexes are of interest for their potential applications in bioinorganic chemistry, particularly in modeling metalloprotein active sites .

Case Study: Metal Complex Formation

- Objective : To explore the coordination behavior of 1,3-bis(benzimidazol-2-yl)propane.

- Methodology : X-ray crystallography was employed to analyze the structure of the formed complexes.

- Findings : The study revealed significant insights into the spectroscopic properties and stability of these metal complexes, which could lead to advancements in drug design and delivery systems .

Summary Table of Applications

| Application Area | Compound Type | Key Findings |

|---|---|---|

| Anticancer Activity | 1H-benzimidazol-2-yl hydrazones | Inhibit tubulin polymerization; cytotoxic against cancer cells |

| Antioxidant Properties | Hydroxy/methoxy substituted derivatives | High radical scavenging activity |

| Coordination Chemistry | 1,3-bis(benzimidazol-2-yl)propane | Forms stable complexes with transition metals |

作用机制

The exact mechanism by which 1-Propanethione, 1-(1H-benzimidazol-2-yl)- exerts its effects remains an active area of investigation. Researchers explore its interactions with molecular targets and pathways to understand its biological activity better.

相似化合物的比较

This compound belongs to the class of benzimidazole derivatives. Its uniqueness lies in the combination of the propanethione moiety with the benzimidazole ring. Similar compounds include other benzimidazole derivatives with different substituents or functional groups .

生物活性

1-Propanethione, 1-(1H-benzimidazol-2-yl)-, also known as a benzimidazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thione functional group linked to a benzimidazole moiety, which is known for its diverse pharmacological properties, including anticancer, antimicrobial, and antioxidant activities. This article reviews the biological activity of this compound based on recent studies, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

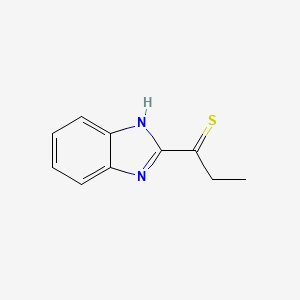

The chemical structure of 1-Propanethione, 1-(1H-benzimidazol-2-yl)- is represented as follows:

Biological Activity Overview

The biological activities of 1-Propanethione, 1-(1H-benzimidazol-2-yl)- can be categorized into several key areas:

1. Anticancer Activity

Recent studies have demonstrated that compounds with a benzimidazole core exhibit significant anticancer properties. For instance, derivatives similar to 1-Propanethione have shown potent cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values in the low micromolar range. The mechanism is thought to involve the inhibition of tubulin polymerization, thereby disrupting mitotic processes in cancer cells .

Table 1: Anticancer Activity of Benzimidazole Derivatives

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1-Propanethione, 1-(1H-benzimidazol-2-yl)- | MCF-7 | <5 | Inhibition of tubulin polymerization |

| EPH116 | MCF-7 | ~4 | Antitumor activity via apoptosis |

| Trimethoxy derivatives | AR-230 | <10 | Antineoplastic via radical scavenging |

2. Antioxidant Properties

Benzimidazole derivatives have also been recognized for their antioxidant capabilities. Studies indicate that these compounds can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. The presence of hydroxy and methoxy substituents enhances their radical scavenging activity .

3. Antimicrobial Activity

Preliminary investigations suggest that 1-Propanethione may possess antimicrobial properties. Similar compounds have been tested against various pathogens with promising results, indicating potential applications in treating infections caused by resistant strains .

Case Studies

Case Study 1: Cytotoxicity Against Cancer Cells

A study evaluated the cytotoxic effects of several benzimidazole derivatives on human malignant cell lines, including MCF-7 and AR-230. The results showed that the most active derivatives had IC50 values comparable to established chemotherapeutic agents like podophyllotoxin. The study concluded that structural modifications significantly influence the anticancer activity of these compounds .

Case Study 2: Antioxidant Efficacy

In vitro assays were conducted to assess the antioxidant capacity of various benzimidazole derivatives. The results indicated that compounds containing hydroxy and methoxy groups exhibited high radical scavenging activity against DPPH and ABTS radicals, suggesting their potential use as natural antioxidants in pharmaceutical formulations .

The biological activities of 1-Propanethione are primarily attributed to its ability to interact with cellular targets:

- Tubulin Binding : Similar compounds have been shown to bind at the colchicine site on tubulin, inhibiting polymerization and leading to cell cycle arrest.

- Radical Scavenging : The thione group contributes to the electron-donating ability of the molecule, allowing it to neutralize free radicals effectively.

属性

IUPAC Name |

1-(1H-benzimidazol-2-yl)propane-1-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2S/c1-2-9(13)10-11-7-5-3-4-6-8(7)12-10/h3-6H,2H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQMHFXFGVDSBPF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=S)C1=NC2=CC=CC=C2N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。